molecular formula C9H18N2O5 B1286334 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate CAS No. 1177312-88-7

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate

Cat. No.: B1286334
CAS No.: 1177312-88-7
M. Wt: 234.25 g/mol
InChI Key: UDIVSKHPBZWGDL-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is a chemical compound with the molecular formula C9H18N2O5. It is known for its unique structure, which includes a pyrrolidine ring and an ethanolamine moiety. This compound is used in various scientific research applications due to its distinctive properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate typically involves the reaction of 3-(aminomethyl)pyrrolidine with ethylene oxide, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: Known for their antitrypanosomal and antiplasmodial activities

    Pyrrolidine Derivatives: Widely used in drug discovery for their versatile biological activities

Uniqueness

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate stands out due to its unique combination of a pyrrolidine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an oxalate moiety, suggests potential biological activities that warrant detailed investigation. This article compiles findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H14N2O4\text{C}_7\text{H}_{14}\text{N}_2\text{O}_4

This compound features an aminomethyl group attached to a pyrrolidine ring, which is further linked to an ethanol unit and forms an oxalate salt. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, potentially acting as inhibitors or activators in various biochemical pathways.

Target Interactions

  • Enzyme Modulation : The compound may influence enzyme-substrate interactions, particularly in metabolic pathways involving amino acids and neurotransmitters.
  • Receptor Binding : It has been suggested that the compound could act as a ligand for certain receptors, impacting signal transduction processes.

Pharmacological Effects

The pharmacological profile of this compound includes potential anti-inflammatory and analgesic properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against pain pathways, making them candidates for further development in pain management therapies .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is crucial. Initial assessments suggest that the compound's oxalate component may pose risks related to kidney function, particularly in individuals predisposed to oxalate-related disorders such as nephrolithiasis (kidney stones) .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Pain Modulation : A study demonstrated that similar pyrrolidine derivatives significantly reduced pain responses in animal models, suggesting that this compound may have comparable effects .
  • Oxalate Dynamics : Research on dietary oxalates indicates that compounds containing oxalate can lead to crystalluria and subsequent kidney stone formation, emphasizing the need for careful evaluation of dosage and administration routes .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundPain modulation
Pyrrolidine derivativesAnti-inflammatory
Oxalic acid derivativesNephrotoxicity risk

Properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVSKHPBZWGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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